tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a nitrobenzyl group, and additional methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a nitrobenzyl halide.
Addition of the tert-Butyl Ester Group: The tert-butyl ester group can be added through esterification using tert-butyl alcohol and an acid catalyst.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-3,3-dimethyl-2-oxopyrrolidine-1-carboxylate: Lacks the nitrobenzyl group, resulting in different reactivity and applications.
tert-Butyl (S)-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate: Lacks the additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
tert-Butyl (S)-3,3-dimethyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate is unique due to the combination of its structural features, including the nitrobenzyl group, tert-butyl ester group, and additional methyl groups
Properties
Molecular Formula |
C18H24N2O5 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl (5S)-3,3-dimethyl-5-[(4-nitrophenyl)methyl]-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-17(2,3)25-16(22)19-14(11-18(4,5)15(19)21)10-12-6-8-13(9-7-12)20(23)24/h6-9,14H,10-11H2,1-5H3/t14-/m0/s1 |
InChI Key |
UFXLYQMJRPCSGY-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(C[C@@H](N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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